molecular formula C8H17N B12124814 3-Isopropyl-3-methyl-pyrrolidine

3-Isopropyl-3-methyl-pyrrolidine

Cat. No.: B12124814
M. Wt: 127.23 g/mol
InChI Key: XCCWGCFEJXRKBR-UHFFFAOYSA-N
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Description

3-Isopropyl-3-methyl-pyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as a heteroatom. This compound is a derivative of pyrrolidine, which is widely recognized for its applications in medicinal chemistry and organic synthesis . The presence of isopropyl and methyl groups at the third position of the pyrrolidine ring enhances its steric properties and influences its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3-methyl-pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-butanone with ammonia and formaldehyde in the presence of an acid catalyst can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-methyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Mechanism of Action

The mechanism of action of 3-Isopropyl-3-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and alteration of cellular signaling pathways .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-methyl-3-propan-2-ylpyrrolidine

InChI

InChI=1S/C8H17N/c1-7(2)8(3)4-5-9-6-8/h7,9H,4-6H2,1-3H3

InChI Key

XCCWGCFEJXRKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1)C

Origin of Product

United States

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